molecular formula C20H23N5 B3002617 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole CAS No. 329058-99-3

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole

Cat. No.: B3002617
CAS No.: 329058-99-3
M. Wt: 333.439
InChI Key: YUFBJFHNKTXIRY-RMKNXTFCSA-N
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Description

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole is a complex organic compound that features a benzotriazole core linked to a piperazine ring, which is further substituted with a phenylprop-2-enyl group

Mechanism of Action

Target of Action

Benzotriazole derivatives have been extensively explored for their varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems . The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with numerous enzymes. For instance, some benzotriazole derivatives can inhibit acetohydroxyacid synthase (ALS or AHAS; EC2.2.2.6), a key enzyme catalyzing the biosynthesis of branched-chain amino acids . They have also shown potential as inhibitors of ketol-acid reductoisomerase (KARI; EC 1.1.1.86), the second enzyme in the common metabolism pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2-methyl ap-237, have been studied and regulated .

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Action Environment

The solvate form of a similar compound, olanzapine, has been studied, indicating that environmental factors such as solvent type can influence the properties of these compounds .

Preparation Methods

The synthesis of 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole typically involves the reaction of benzotriazole with a substituted piperazine derivative. One common method includes the use of formaldehyde as a linking agent to attach the piperazine ring to the benzotriazole core . The reaction conditions often require a solvent such as chloroform or ethanol and may involve heating to facilitate the reaction. Industrial production methods may scale up this process, optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

    Addition: The double bond in the phenylprop-2-enyl group can undergo addition reactions with halogens or hydrogen.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole include other benzotriazole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties . For example:

Properties

IUPAC Name

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-2-7-18(8-3-1)9-6-12-23-13-15-24(16-14-23)17-25-20-11-5-4-10-19(20)21-22-25/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFBJFHNKTXIRY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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